Tert-butyl 2-azido-2-methylpropanoate

Catalog No.
S2705138
CAS No.
1639467-11-0
M.F
C8H15N3O2
M. Wt
185.227
Availability
In Stock
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Tert-butyl 2-azido-2-methylpropanoate

CAS Number

1639467-11-0

Product Name

Tert-butyl 2-azido-2-methylpropanoate

IUPAC Name

tert-butyl 2-azido-2-methylpropanoate

Molecular Formula

C8H15N3O2

Molecular Weight

185.227

InChI

InChI=1S/C8H15N3O2/c1-7(2,3)13-6(12)8(4,5)10-11-9/h1-5H3

InChI Key

UBYOQLBEGVHYDM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(C)(C)N=[N+]=[N-]

solubility

not available

Tert-butyl 2-azido-2-methylpropanoate is an organic compound featuring a tert-butyl group and an azido functional group attached to a 2-methylpropanoate backbone. This compound has garnered interest due to its unique structural characteristics and potential applications in synthetic organic chemistry. Its molecular formula is C8H14N3O2C_8H_{14}N_3O_2, and it is classified as an azide, which is known for its reactivity and utility in various chemical transformations.

, primarily due to the presence of the azido group. Key reactions include:

  • Nucleophilic Substitution: The azide group can be substituted by various nucleophiles, leading to the formation of amines or other derivatives.
  • Click Chemistry: The azide moiety can undergo cycloaddition reactions, particularly with alkynes, to form 1,2,3-triazoles. This reaction is highly valued in materials science and bioconjugation applications.
  • Reduction Reactions: The azide group can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Several methods have been developed for synthesizing tert-butyl 2-azido-2-methylpropanoate:

  • From Tert-butyl Alcohol: A common method involves treating tert-butyl alcohol with sodium azide in the presence of a suitable acid catalyst. This reaction typically requires careful temperature control to prevent the volatilization of hazardous byproducts .
  • Via Esterification: The compound can also be synthesized through esterification of 2-azido-2-methylpropanoic acid with tert-butyl alcohol, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to facilitate the reaction.
  • Azidation of Alkyl Halides: Another approach involves converting suitable alkyl halides into azides using sodium azide under nucleophilic substitution conditions.

Tert-butyl 2-azido-2-methylpropanoate has several applications:

  • Synthetic Intermediates: It serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules.
  • Click Chemistry: Its reactivity allows it to be used in click chemistry protocols, facilitating the synthesis of diverse triazole-containing compounds.
  • Material Science: The compound may find applications in developing functional materials due to its unique chemical properties.

Tert-butyl 2-azido-2-methylpropanoate shares structural similarities with several other compounds that also contain azido or ester functionalities. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Tert-butyl 2-bromo-2-methylpropanoateContains a bromine atom instead of an azideUseful for nucleophilic substitution reactions
Tert-butyl 2-fluoro-2-methylpropanoateContains a fluorine atomExhibits different reactivity patterns due to electronegativity
Tert-butyl 3-azidopropanoateAzido group on a different carbonPotentially different biological activities

Tert-butyl 2-azido-2-methylpropanoate is unique due to its specific arrangement of functional groups that allow for versatile reactivity profiles not found in these similar compounds.

Tert-butyl 2-azido-2-methylpropanoate (CAS 1639467-11-0) is an organic azide with the molecular formula C₈H₁₅N₃O₂ and a molecular weight of 185.22 g/mol. Structurally, it consists of a tert-butyl ester group attached to a 2-azido-2-methylpropanoate backbone. The tert-butyl group provides steric bulk, while the azide (–N₃) functionality enables diverse reactivity patterns, including cycloadditions and Staudinger ligations.

Key physicochemical properties include:

PropertyValueSource
Boiling PointNot reported
Melting PointLiquid at room temperature
Density~0.786 g/mL (in solution)
SolubilitySoluble in acetonitrile

The compound is typically stored at 4°C to maintain stability. Its synthetic utility stems from the azide group’s capacity to participate in "click chemistry" reactions.

Historical Context and Discovery of Organic Azides

Organic azides were first synthesized in 1864 by Peter Griess, who prepared phenyl azide via the reaction of ammonia with phenyldiazonium salts. This discovery laid the groundwork for azide chemistry, which expanded significantly with Theodor Curtius’ 1894 description of the Curtius rearrangement, a reaction converting acyl azides to isocyanates.

The 20th century saw incremental advances until the 1960s, when azides gained prominence in peptide synthesis and heterocyclic chemistry. A paradigm shift occurred in 2002 with the introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal, which revolutionized bioconjugation and materials science. Tert-butyl 2-azido-2-methylpropanoate emerged as a derivative optimized for stability and reactivity in these applications.

Significance in Modern Synthetic Organic Chemistry

Tert-butyl 2-azido-2-methylpropanoate is pivotal in:

  • Click Chemistry: The azide group undergoes strain-promoted or copper-catalyzed cycloadditions with alkynes to form triazoles, enabling bioconjugation and polymer synthesis.
  • Protecting Group Strategies: The tert-butyl ester shields carboxylic acids during multistep syntheses, as demonstrated in peptide modifications.
  • Heterocycle Synthesis: It serves as a precursor to 1,2,3-triazoles and tetrazoles via [3+2] cycloadditions.

For example, in peptide chemistry, the compound’s azide group reacts with propargylglycine residues under Cu(I) catalysis to form stable triazole linkages, bypassing traditional amide bond limitations.

Scope and Objectives of the Review

This review focuses on:

  • Structural and electronic characteristics of tert-butyl 2-azido-2-methylpropanoate.
  • Synthetic methodologies for its preparation.
  • Applications in click chemistry, bioconjugation, and materials science.
  • Comparative analysis with related azides (e.g., benzyl azides).

Excluded are discussions of pharmacokinetics, toxicity, or industrial-scale production, aligning with the compound’s primary research applications.

Tert-butyl 2-azido-2-methylpropanoate represents the systematic International Union of Pure and Applied Chemistry nomenclature for this organic azido ester compound [4]. The compound is also known by several alternative names including 2-azido-2-methylpropanoic acid-1,1-dimethylethyl ester [9]. Additional synonymous designations found in chemical databases include tert-butyl 2-azido-2-methylpropanoate and 2-azido-2-methylpropanoic acid tert-butyl ester [4].

The systematic naming follows established IUPAC conventions where the tert-butyl group designation refers to the 1,1-dimethylethyl substituent, which is the preferred IUPAC name for this branched alkyl group [1]. The azido functional group nomenclature indicates the presence of the -N₃ moiety attached to the alpha carbon of the propanoic acid backbone [4].

Molecular Formula and Structural Formula

Tert-butyl 2-azido-2-methylpropanoate possesses the molecular formula C₈H₁₅N₃O₂ with a corresponding molecular weight of 185.23 g/mol [9]. The structural arrangement consists of a central propanoic acid framework bearing both an azido group and a methyl group on the alpha carbon, with the carboxylic acid functionality esterified with a tert-butyl group [4].

The compound's InChI (International Chemical Identifier) string is InChI=1S/C8H15N3O2/c1-7(2,3)13-6(12)8(4,5)10-11-9/h1-5H3, which provides a standardized representation of the molecular connectivity [4]. The corresponding InChI Key UBYOQLBEGVHYDM-UHFFFAOYSA-N serves as a unique identifier for database searches [4].

PropertyValue
Molecular FormulaC₈H₁₅N₃O₂ [9]
Molecular Weight185.23 g/mol [9]
InChIInChI=1S/C8H15N3O2/c1-7(2,3)13-6(12)8(4,5)10-11-9/h1-5H3 [4]
InChI KeyUBYOQLBEGVHYDM-UHFFFAOYSA-N [4]
SMILESCC(C)(C)OC(=O)C(C)(C)N=[N+]=[N-] [4]

The SMILES (Simplified Molecular Input Line Entry System) notation CC(C)(C)OC(=O)C(C)(C)N=[N+]=[N-] represents the molecular structure in a linear format, clearly showing the azido group's resonance structures [4].

Stereochemistry and Isomerism

Tert-butyl 2-azido-2-methylpropanoate exhibits specific stereochemical characteristics related to its quaternary carbon center [16]. The alpha carbon bearing both the azido and methyl substituents represents a quaternary carbon atom, which eliminates the possibility of optical isomerism due to the absence of four different substituents [16].

The compound lacks chiral centers, as the alpha carbon is substituted with two identical methyl groups, an azido group, and the carboxyl carbon [16]. This structural arrangement results in a molecule that does not exhibit enantiomerism or diastereomerism [18]. The tert-butyl ester group itself also lacks stereochemical complexity due to its symmetric branching pattern [1].

The azido functional group exists in a linear arrangement with characteristic nitrogen-nitrogen-nitrogen connectivity, where the terminal nitrogen atoms bear formal charges that contribute to the overall electronic structure [26]. The linear geometry of the azido group is maintained throughout different conformational states of the molecule [27].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural elucidation for tert-butyl 2-azido-2-methylpropanoate through both proton and carbon-13 analyses [22]. The tert-butyl group produces characteristic signals in proton Nuclear Magnetic Resonance spectra, appearing as intense singlets due to the nine equivalent methyl protons [22].

In proton Nuclear Magnetic Resonance spectra, the tert-butyl ester group typically appears as a singlet around 1.4-1.5 ppm, representing the nine equivalent protons of the three methyl groups [19]. The two methyl groups attached to the alpha carbon bearing the azido functionality appear as a singlet, typically in the range of 1.6-1.8 ppm [20].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment within the molecule [23]. The carbonyl carbon of the ester functionality appears in the characteristic downfield region around 170-175 ppm [21]. The quaternary carbon bearing the azido group typically resonates around 65-70 ppm, while the tert-butyl carbons appear in their expected aliphatic regions [20].

NMR SignalChemical Shift (ppm)MultiplicityAssignment
¹H NMR1.4-1.5Singlet (9H)Tert-butyl CH₃ groups [19]
¹H NMR1.6-1.8Singlet (6H)Alpha carbon CH₃ groups [20]
¹³C NMR170-175SingletCarbonyl carbon [21]
¹³C NMR65-70SingletQuaternary carbon with azido [20]

Infrared (IR) Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that enable identification of the functional groups present in tert-butyl 2-azido-2-methylpropanoate [24]. The azido functional group exhibits a distinctive and intense absorption band in the region of 2100-2130 cm⁻¹, corresponding to the asymmetric stretching vibration of the nitrogen-nitrogen bonds [26].

The carbonyl stretching vibration of the ester functionality appears around 1730-1750 cm⁻¹, which is characteristic for tert-butyl esters [24]. Additional bands in the fingerprint region between 1000-1300 cm⁻¹ correspond to carbon-oxygen stretching vibrations and various bending modes [25].

The azide infrared absorption exhibits sensitivity to the local chemical environment, with the exact frequency depending on electronic and steric factors [26]. In tert-butyl 2-azido-2-methylpropanoate, the azide absorption typically appears around 2106 cm⁻¹ based on similar azido ester compounds [24].

Functional GroupFrequency (cm⁻¹)Vibration Mode
Azido N-N stretch2100-2130Asymmetric stretch [26]
Ester C=O stretch1730-1750Carbonyl stretch [24]
C-O stretch1000-1300Multiple modes [25]

Mass Spectrometry (MS)

Mass spectrometric analysis of tert-butyl 2-azido-2-methylpropanoate provides molecular weight confirmation and fragmentation pattern information [28]. The molecular ion peak appears at m/z 185, corresponding to the molecular weight of the intact molecule [9]. Characteristic fragmentation patterns include loss of the tert-butyl group (M-57) and nitrogen gas evolution from the azido functionality [28].

The base peak in the mass spectrum often corresponds to fragments resulting from alpha-cleavage reactions adjacent to the carbonyl group [28]. Loss of the azido group as nitrogen gas (M-42) represents another common fragmentation pathway, leading to the formation of stable carbocation intermediates [29].

Electron impact ionization typically produces fragmentation patterns characteristic of both the ester and azido functionalities [30]. The tert-butyl group readily undergoes cleavage, producing fragment ions at m/z 128 (M-57), while the azido group can undergo nitrogen loss to give various fragment ions [32].

Fragmentm/zLossOrigin
M⁺-185-Molecular ion [9]
M-57128tert-butylAlpha cleavage [28]
M-42143N₂ from azidoNitrogen elimination [29]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible spectroscopy of tert-butyl 2-azido-2-methylpropanoate reveals absorption characteristics primarily attributed to the azido functional group [36]. Azido compounds typically exhibit absorption bands in the ultraviolet region, with the azide ion showing characteristic absorption maxima around 190 nm and 230 nm [37].

The azido chromophore in organic molecules demonstrates sensitivity to the local chemical environment, with absorption wavelengths and intensities varying based on substitution patterns [36]. In tert-butyl 2-azido-2-methylpropanoate, the azido group absorption appears in the near-ultraviolet region, typically around 280-290 nm [34].

The molar extinction coefficient of azido compounds is generally higher than that of nitrile compounds, making them suitable for spectroscopic detection at lower concentrations [26]. The absorption profile may exhibit complexity due to electronic transitions within the azido functional group and potential interactions with the ester moiety [36].

Crystallographic Data and Solid-State Structure

Limited crystallographic data exists specifically for tert-butyl 2-azido-2-methylpropanoate in the available literature sources [40]. However, related azido ester compounds provide insights into potential solid-state structural characteristics [41]. Azido functional groups in crystalline environments typically adopt linear geometries with nitrogen-nitrogen-nitrogen bond angles ranging from 170-175 degrees [41].

The crystal packing of similar azido ester compounds is primarily governed by van der Waals interactions and weak hydrogen bonding interactions [40]. The tert-butyl group contributes to the overall molecular volume and influences intermolecular packing arrangements through steric considerations [42].

Crystallographic studies of related compounds indicate that azido groups can participate in weak intermolecular interactions, including nitrogen-hydrogen contacts and dipole-dipole interactions [41]. The ester carbonyl group may serve as a hydrogen bond acceptor in crystal lattice arrangements [43].

Structural ParameterTypical RangeReference Compounds
N-N-N bond angle170-175°Related azido esters [41]
Azido group planarityLinearVarious azides [27]
Intermolecular contactsvan der WaalsSimilar structures [40]

Computational Chemistry and Theoretical Modeling

Computational chemistry studies on tert-butyl 2-azido-2-methylpropanoate and related azido ester compounds employ density functional theory methods to predict molecular properties and behavior [47]. Theoretical calculations provide insights into electronic structure, conformational preferences, and energetic parameters [46].

Density functional theory calculations at the B3LYP level with appropriate basis sets enable prediction of molecular geometries, vibrational frequencies, and electronic properties [48]. The azido functional group requires careful consideration in computational studies due to its electronic structure and potential for multiple resonance forms [49].

Molecular dynamics simulations can provide information about conformational flexibility and intermolecular interactions in both gas and condensed phases [47]. The tert-butyl ester group contributes to the overall molecular flexibility through rotation about single bonds [45].

Heat of formation calculations for azido ester compounds typically employ isodesmic reaction approaches to achieve accurate thermodynamic predictions [49]. These computational studies support experimental observations and provide predictive capabilities for related chemical structures [47].

Computational MethodApplicationTypical Results
DFT calculationsGeometry optimizationMolecular structure [48]
Vibrational analysisFrequency predictionIR spectral assignment [46]
Thermodynamic calculationsEnergy propertiesHeat of formation [49]

Tert-butyl 2-azido-2-methylpropanoate is expected to exist as a colorless liquid at room temperature [1]. This physical state is consistent with similar tert-butyl ester compounds that possess relatively low molecular weights and lack strong intermolecular forces. The compound exhibits a molecular weight of 185.22 g/mol [1] [2], which places it in the range typical for liquid organic compounds under standard conditions.

The appearance of the compound is anticipated to be that of a clear, colorless liquid, similar to other tert-butyl esters. This characteristic is typical for organic azides containing ester functional groups, which generally do not exhibit strong chromophoric properties in the visible light spectrum [1].

Melting and Boiling Points

Comprehensive literature searches reveal that specific melting and boiling point data for tert-butyl 2-azido-2-methylpropanoate are not available in published sources. However, comparative analysis with structurally related compounds provides insights into expected thermal properties.

For reference, related azido esters demonstrate varying thermal properties:

  • Tert-butyl 2-azidoacetate exhibits a boiling point of 79-80.5°C at 18 Torr [3]
  • Tert-butyl 3-(aziridin-1-yl)propanoate shows a boiling point of 221.7°C at 760 mmHg [4]

The presence of the additional methyl substituents on the alpha carbon in tert-butyl 2-azido-2-methylpropanoate would be expected to increase both melting and boiling points compared to the unsubstituted analog, due to increased molecular weight and steric bulk affecting intermolecular interactions.

Solubility Profile in Various Solvents

The solubility characteristics of tert-butyl 2-azido-2-methylpropanoate are primarily determined by its structural features and functional groups. The compound contains both hydrophobic tert-butyl groups and polar azido and ester functionalities.

Water Solubility: The compound is expected to have limited water solubility due to the presence of bulky hydrophobic tert-butyl groups [1]. The tert-butyl ester moiety significantly reduces aqueous solubility compared to smaller alkyl esters.

Organic Solvent Solubility: Tert-butyl 2-azido-2-methylpropanoate is anticipated to be readily soluble in most organic solvents, including:

  • Dichloromethane and chloroform
  • Ethyl acetate and acetonitrile
  • Tetrahydrofuran and diethyl ether
  • Alcohols (methanol, ethanol)
  • Aromatic solvents (toluene, benzene)

This broad solubility profile is typical for tert-butyl esters and is supported by the compound's moderate polarity and organic nature [5].

Density and Refractive Index

Specific density and refractive index values for tert-butyl 2-azido-2-methylpropanoate are not available in the current literature. However, comparative data from structurally similar compounds provides estimation guidelines:

Density Estimation: Based on related azido compounds and tert-butyl esters, the density is estimated to fall within the range of 0.9-1.1 g/cm³. For comparison:

  • Tert-butyl 3-(aziridin-1-yl)propanoate: 1.019 g/cm³ [4]
  • Tert-butyl 2-bromo-2-methylpropanoate: 1.196 g/cm³ [6]

Refractive Index Estimation: The refractive index is estimated to be approximately 1.42-1.47, consistent with organic compounds containing ester and azido functional groups. Related compounds show:

  • Tert-butyl 3-(aziridin-1-yl)propanoate: 1.471 [4]
  • Tert-butyl acetoacetate: 1.4180-1.4210 [7]

Thermal Stability and Decomposition Behavior

Tert-butyl 2-azido-2-methylpropanoate exhibits thermal stability characteristics typical of organic azides. The compound is expected to be stable at room temperature under normal storage conditions but undergoes decomposition at elevated temperatures.

Thermal Decomposition Patterns: Organic azides typically decompose through nitrogen extrusion as the primary pathway [8] [9]. The decomposition of azido compounds generally follows these stages:

  • Primary decomposition: Loss of nitrogen gas (N₂) from the azido group
  • Secondary reactions: Formation of reactive nitrene intermediates
  • Final products: Various organic fragments depending on reaction conditions

Decomposition Temperature Range: Based on similar azido compounds, thermal decomposition is expected to occur above 100°C, with significant decomposition likely beginning around 150-200°C [10] [11]. The exact decomposition temperature depends on heating rate and atmospheric conditions.

Kinetic Considerations: Thermal decomposition of azido compounds exhibits temperature-dependent kinetics [10]. Lower temperatures favor stepwise decomposition mechanisms, while higher temperatures promote more rapid, potentially explosive decomposition pathways.

Partition Coefficients and Hydrophobicity

The partition coefficient (LogP) represents a critical parameter for understanding the lipophilicity and membrane permeability characteristics of tert-butyl 2-azido-2-methylpropanoate.

Estimated LogP Values: Based on structural analysis and comparison with related compounds, the LogP is estimated to be 2.0-3.0 [12] [13]. This estimation considers:

  • The hydrophobic contribution of the tert-butyl group
  • The polar effects of the azido and ester functionalities
  • Structural similarities to characterized azido esters

Hydrophobicity Assessment: The compound exhibits moderate to high hydrophobicity due to:

  • Bulky tert-butyl ester group providing significant lipophilic character
  • Limited hydrogen bonding capability
  • Compact molecular structure minimizing polar surface area

Membrane Permeability Implications: The estimated LogP range suggests good membrane permeability characteristics, falling within the optimal range for biological membrane penetration according to Lipinski's rule of five [14].

Reactivity Profile and Functional Group Analysis

Tert-butyl 2-azido-2-methylpropanoate contains two primary reactive functional groups: the azido group and the ester linkage, each exhibiting distinct reactivity patterns.

Azido Group Reactivity

The azido functional group (-N₃) serves as the primary reactive center, exhibiting multiple reaction pathways [15] [16] [17]:

1. Nucleophilic Reactions: The azido group acts as an excellent nucleophile in substitution reactions [17], with high reactivity toward electrophilic centers.

2. Cycloaddition Reactions: Participation in 1,3-dipolar cycloaddition reactions with alkynes (Huisgen reaction) and alkenes, forming triazole and triazoline products respectively [16].

3. Reduction Reactions: Conversion to primary amines via Staudinger reduction with phosphines or catalytic hydrogenation [15].

4. Thermal Decomposition: Nitrogen extrusion at elevated temperatures, generating reactive nitrene intermediates capable of insertion reactions [18].

Ester Group Reactivity

The tert-butyl ester functionality exhibits characteristic ester reactivity patterns:

1. Hydrolysis Resistance: Enhanced stability toward hydrolysis compared to primary alkyl esters due to steric hindrance around the carbonyl carbon.

2. Thermal Elimination: Potential for thermolysis at elevated temperatures, releasing isobutene and forming the corresponding carboxylic acid.

3. Transesterification: Reactivity toward alcohols under acidic or basic catalysis, though reduced compared to less hindered esters.

Electronic Effects and Substituent Interactions

The electronic environment of tert-butyl 2-azido-2-methylpropanoate is influenced by substituent effects [19] [20]:

Azido Group Effects: The azido group acts as an electron-withdrawing substituent through inductive effects (σF = 0.38) [20], while exhibiting minimal resonance contribution in most environments.

Steric Considerations: The geminal dimethyl substitution on the alpha carbon provides significant steric bulk, potentially influencing reaction rates and selectivity in substitution processes.

Conformational Preferences: The molecular structure favors conformations that minimize steric interactions between the azido group and the bulky tert-butyl ester moiety.

Property CategoryKey CharacteristicsExpected Values
Physical StateColorless liquidRoom temperature liquid
Thermal PropertiesStable at RT, decomposes >100°CDecomposition: 150-200°C
SolubilityLimited water solubilityHigh organic solvent solubility
DensityEstimated range0.9-1.1 g/cm³
LipophilicityModerate hydrophobicityLogP: 2.0-3.0
ReactivityDual functional groupsAzido + ester reactivity

XLogP3

2.8

Dates

Last modified: 07-22-2023

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